molecular formula C11H13NO2 B8420268 4-(3-Hydroxy-pyridin-2-yl)-cyclohexanone

4-(3-Hydroxy-pyridin-2-yl)-cyclohexanone

Cat. No.: B8420268
M. Wt: 191.23 g/mol
InChI Key: RAMHTXDZBJOIIE-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-pyridin-2-yl)-cyclohexanone is a cyclohexanone derivative featuring a pyridine ring substituted with a hydroxyl group at the 3-position. This compound combines the conformational flexibility of the cyclohexanone scaffold with the electronic and hydrogen-bonding properties of the hydroxypyridine moiety. Such structural attributes make it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(3-hydroxypyridin-2-yl)cyclohexan-1-one

InChI

InChI=1S/C11H13NO2/c13-9-5-3-8(4-6-9)11-10(14)2-1-7-12-11/h1-2,7-8,14H,3-6H2

InChI Key

RAMHTXDZBJOIIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=C(C=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Cyclohexanone derivatives exhibit significant variations in physical properties depending on substituent size, polarity, and hydrogen-bonding capacity:

Compound Substituent Molecular Weight Melting Point (°C) Solubility Key Features Reference
4-(3-Hydroxy-pyridin-2-yl)-cyclohexanone 3-Hydroxy-pyridin-2-yl ~207.23 (calc.) Not reported Likely polar solvents Pyridine N enhances polarity Target
4-(4-Hydroxyphenyl)cyclohexanone 4-Hydroxyphenyl 204.27 99–102 Ether, ketones; insoluble in water Phenolic -OH for H-bonding
4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone Pyrimidine-pyridyl 269.30 Not reported Sensitive (storage: 2–8°C) Dual heterocycles increase stability
β-Cyclohexanone None (parent compound) 112.17 45 Water-soluble Baseline for comparison
4-(tert-Butyl)cyclohexanone tert-Butyl 154.25 Not reported Lipophilic Bulky substituent reduces volatility

Key Observations :

  • Hydroxypyridine and hydroxyphenyl substituents increase melting points compared to unsubstituted cyclohexanone due to enhanced intermolecular interactions (e.g., H-bonding) .
  • Bulky groups (e.g., tert-butyl) improve thermal stability but reduce solubility in polar solvents .

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